N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester
CAS No.: 853759-49-6
Cat. No.: VC0134612
Molecular Formula: C17H24FNO6
Molecular Weight: 357.378
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853759-49-6 |
|---|---|
| Molecular Formula | C17H24FNO6 |
| Molecular Weight | 357.378 |
| IUPAC Name | methyl (2S)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C17H24FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h8-9,12H,7H2,1-6H3,(H,19,21)/t12-/m0/s1 |
| Standard InChI Key | XSGLZBFKZWVZOE-LBPRGKRZSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)OC)OC)C(=O)OC |
Introduction
Chemical Structure and Properties
Basic Identification and Physical Properties
N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester (CAS: 853759-49-6) is a white solid compound with a molecular formula of C17H24FNO6 and a molecular weight of 357.378 g/mol . This compound is commercially available from several chemical suppliers, including Aladdin Scientific at a price point of approximately $209.90 for research quantities . The compound exhibits good solubility in dichloromethane, making it suitable for various organic synthesis applications . As a chiral molecule derived from L-tyrosine, it maintains the (S)-configuration at the alpha carbon, an important feature for its application in stereoselective synthesis and peptide chemistry. The compound's stability under standard laboratory storage conditions makes it practical for routine research applications.
Structural Features and Modifications
This compound represents a highly modified version of the amino acid L-tyrosine, featuring several strategic chemical modifications that alter its reactivity and utility in synthesis. The primary structure contains a tert-butoxycarbonyl (Boc) group protecting the alpha-amino function, which is crucial in peptide synthesis for preventing unwanted side reactions during coupling procedures. The aromatic ring features a fluorine atom at the 2-position, which influences both the electronic properties and metabolic stability of resulting peptides or other derivatives. Two methoxy groups are present - one at the 5-position of the aromatic ring and another at the 4-position (referred to as 4-O-methyl) - providing complete protection of the phenolic hydroxyl functionality typically found in tyrosine . The carboxylic acid group is protected as a methyl ester, allowing for selective deprotection strategies in multistep synthesis pathways.
Alternative Nomenclature and Identification
The compound is known by several alternative names in scientific literature and commercial catalogs, reflecting different naming conventions and emphasis on various structural features . Alternative names include methyl (2S)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, which follows IUPAC systematic nomenclature rules . It is also sometimes listed as N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-5-methoxy-O-methyl-L-tyrosine Methyl Ester or N-Butoxycarbonyl-4,5-dimethoxy-2-fluoro-L-phenylalanine Methyl Ester in commercial catalogs and chemical databases . These naming variations emphasize different aspects of the molecule's structure but all refer to the same compound with CAS number 853759-49-6 . The compound is categorized in chemical databases and supplier catalogs under several classification systems, including as a protected amino acid, a chiral auxiliary, and a research tool for peptide chemistry .
Synthetic Approaches and Methodology
General Synthesis Overview
Applications in Research and Development
Role in Peptide Synthesis
Comparative Analysis with Related Compounds
Comparison with Other Protected Tyrosine Derivatives
N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester represents one of many protected tyrosine derivatives used in organic synthesis and peptide chemistry, each featuring unique combinations of protecting groups and modifications to suit specific applications . The table below provides a comparative overview of this compound alongside related tyrosine derivatives:
This comparison highlights the specialized nature of N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester, particularly in its complete protection strategy and incorporation of a fluorine atom . While simpler derivatives like N-(tert-Butoxycarbonyl)-L-tyrosine Methyl Ester provide basic protection of the amino and carboxylic acid functions while leaving the phenolic hydroxyl available for further reactions, the compound in focus offers a completely protected scaffold with additional functionality through fluorination . The choice between these derivatives depends on the specific requirements of the synthetic pathway, desired properties of the final product, and compatibility with other reagents and conditions in the synthetic sequence .
Impact of Structural Modifications on Functionality
Research Findings and Future Directions
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